4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
Description
This compound is a pyrimidine derivative featuring a piperazine ring substituted with a 5-chloropyrimidin-2-yl group at the 4-position. The pyrimidine core is further modified with 5,6-dimethyl and 2-(methylsulfanyl) substituents. Such structural features are common in pharmaceuticals targeting kinase inhibition or receptor modulation, where the piperazine-pyrimidine scaffold enhances binding affinity and selectivity .
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6S/c1-10-11(2)19-15(23-3)20-13(10)21-4-6-22(7-5-21)14-17-8-12(16)9-18-14/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWHHHCYTZWUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)Cl)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 1-(2-pyrimidinyl)piperazine, a piperazine-based derivative, are known to act as an antagonist of the α2-adrenergic receptor.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects on Reactivity: The 5-chloro and 2-(methylsulfanyl) groups in the target compound may hinder electrophilic substitution reactions compared to simpler analogs like 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine . For example, attempts to functionalize 4-chloro-6-dimethylamino-2-(methylsulfanyl)pyrimidine at position 5 failed due to steric or electronic effects . Chlorine positioning significantly impacts reactivity. In 2,4,5-trichloro analogs, the C2 chloride is most reactive toward nucleophiles like DABCO, whereas in trichloropyrimidine-2-carbonitrile, the C4 position dominates .
Synthetic Challenges :
- The target compound’s piperazine-pyrimidine linkage requires controlled stoichiometry (e.g., excess piperazine) to avoid dimerization, as seen in the synthesis of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine .
- Methylsulfanyl at position 2 may complicate lithiation or cross-coupling reactions, necessitating optimized conditions .
Pharmaceutical Relevance: Piperazine-pyrimidine hybrids, such as the target compound and Imp. I(EP), are common in kinase inhibitors (e.g., thieno[3,2-d]pyrimidines in ). The 5-chloro group may improve target selectivity, while methylsulfanyl could modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
